methyl 5-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate
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Overview
Description
METHYL 5-{[3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with dichlorophenyl groups and a furoate ester, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{[3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE typically involves multi-step organic reactionsThe final step involves esterification to form the furoate ester .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-{[3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
METHYL 5-{[3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 5-{[3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
METHYL 5-(2,4-DICHLOROPHENYL)ISOXAZOLE-3-CARBOXYLATE: Another dichlorophenyl-substituted compound with different pharmacological properties.
HYDRAZINE-COUPLED PYRAZOLES: Known for their antileishmanial and antimalarial activities.
Uniqueness
METHYL 5-{[3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is unique due to its specific substitution pattern and the presence of both pyrazole and furoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H16Cl4N2O3 |
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Molecular Weight |
510.2 g/mol |
IUPAC Name |
methyl 5-[[3,5-bis(3,4-dichlorophenyl)-4-methylpyrazol-1-yl]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C23H16Cl4N2O3/c1-12-21(13-3-6-16(24)18(26)9-13)28-29(11-15-5-8-20(32-15)23(30)31-2)22(12)14-4-7-17(25)19(27)10-14/h3-10H,11H2,1-2H3 |
InChI Key |
PPNMTEFZNWMFJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CC3=CC=C(O3)C(=O)OC)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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